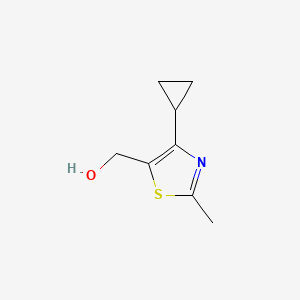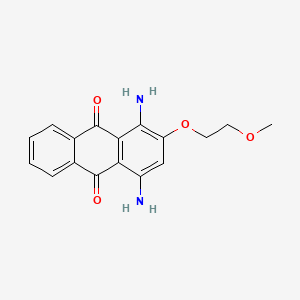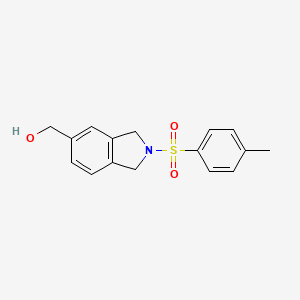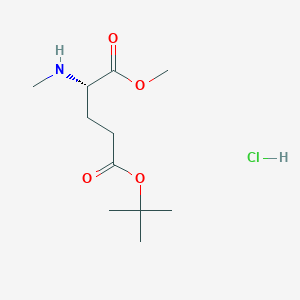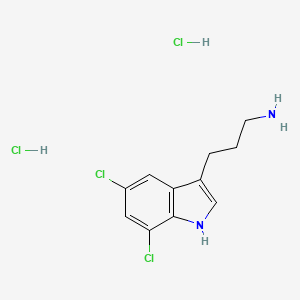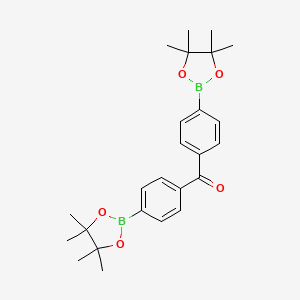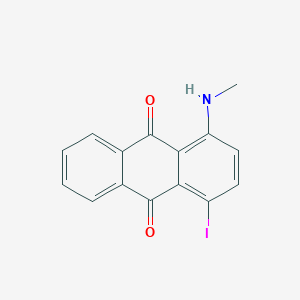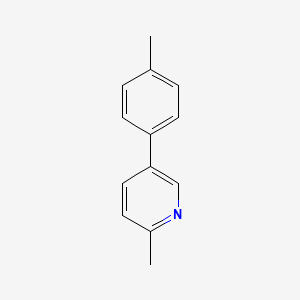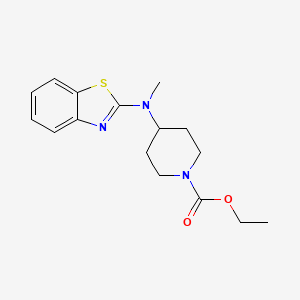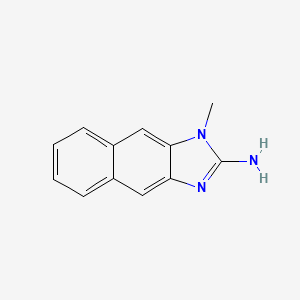
1-Methylnaphth(2,3-d)imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylnaphth(2,3-d)imidazol-2-amine is a heterocyclic compound that features a fused ring system combining naphthalene and imidazole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylnaphth(2,3-d)imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylnaphth(2,3-d)imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Halogens, nitrating agents; usually carried out under controlled temperatures and in the presence of catalysts.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
1-Methylnaphth(2,3-d)imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and functional materials for electronic applications.
Mécanisme D'action
The mechanism of action of 1-Methylnaphth(2,3-d)imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparaison Avec Des Composés Similaires
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the fused naphthalene ring.
Naphthalimide: Contains a naphthalene ring fused to an imide group, used in similar applications but with different reactivity.
Benzimidazole: Another fused ring system with a benzene and imidazole structure, widely used in pharmaceuticals.
Uniqueness: 1-Methylnaphth(2,3-d)imidazol-2-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
30489-67-9 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
3-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)14-12(15)13/h2-7H,1H3,(H2,13,14) |
Clé InChI |
VMUVKMYWLOSNOS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC3=CC=CC=C3C=C2N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


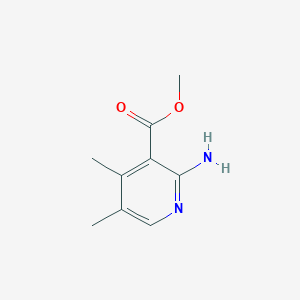

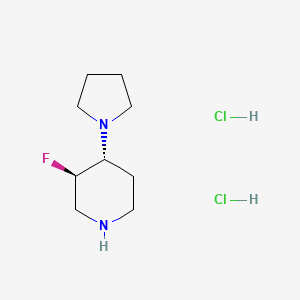
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
